molecular formula C5H8BrN3 B1430074 Pyridin-4-yl-hydrazine hydrobromide CAS No. 1351610-78-0

Pyridin-4-yl-hydrazine hydrobromide

Cat. No. B1430074
M. Wt: 190.04 g/mol
InChI Key: GHDJCVXDQWJDER-UHFFFAOYSA-N
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Description

Pyridin-4-yl-hydrazine hydrobromide is a chemical compound with the molecular formula C5H8BrN3 . Its molecular weight is 190.04 .


Synthesis Analysis

There are several methods for the synthesis of pyridin-4-yl compounds. For instance, one approach involves the condensation of isonitrosoacetophenone hydrazones followed by aromatization of intermediates . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of Pyridin-4-yl-hydrazine hydrobromide consists of a pyridine ring attached to a hydrazine group. The molecular formula is C5H8BrN3 .


Chemical Reactions Analysis

Pyridin-4-yl compounds can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with alkyl bromides under nickel catalysis . They can also undergo Minisci-type decarboxylative alkylation at C-4 .

properties

IUPAC Name

pyridin-4-ylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDJCVXDQWJDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-yl-hydrazine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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